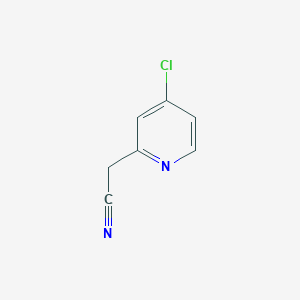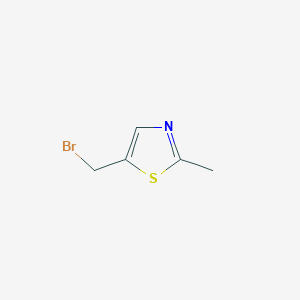
2-(4-Chloropyridin-2-yl)acetonitrile
描述
2-(4-Chloropyridin-2-yl)acetonitrile is a chemical compound with the molecular formula C8H5ClN2. It is a derivative of pyridine, featuring a chlorine atom at the 4-position and a nitrile group attached to the 2-position of the pyridine ring. This compound is of interest in various fields of chemistry, biology, and medicine due to its unique structural and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: 2-(4-Chloropyridin-2-yl)acetonitrile can be synthesized through several methods:
Chlorination of Pyridine Derivatives: : One common method involves the chlorination of 2-acetonitrilepyridine using chlorine gas in the presence of a suitable catalyst.
Nucleophilic Substitution: : Another approach is the nucleophilic substitution of 4-chloropyridine-2-carboxylic acid with a cyanide ion source, such as potassium cyanide.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving high temperatures and pressures. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
化学反应分析
Types of Reactions: 2-(4-Chloropyridin-2-yl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form 2-(4-chloropyridin-2-yl)acetic acid.
Reduction: : Reduction reactions can convert the nitrile group to an amine, resulting in 2-(4-chloropyridin-2-yl)ethylamine.
Substitution: : Substitution reactions can replace the chlorine atom with other functional groups, such as hydroxyl or amino groups.
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: : Reagents like sodium hydroxide (NaOH) and ammonia (NH3) are often used for substitution reactions.
Oxidation: : 2-(4-chloropyridin-2-yl)acetic acid
Reduction: : 2-(4-chloropyridin-2-yl)ethylamine
Substitution: : Various substituted pyridines depending on the reagent used
科学研究应用
2-(4-Chloropyridin-2-yl)acetonitrile has several applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex organic compounds.
Biology: : The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: : The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism by which 2-(4-Chloropyridin-2-yl)acetonitrile exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The exact pathways and targets involved would vary based on the context of its use.
相似化合物的比较
2-(4-Chloropyridin-2-yl)acetonitrile is similar to other pyridine derivatives, such as 2-(4-chloropyridin-2-yl)ethanol and 2-(4-chloropyridin-2-yl)ethylamine
List of Similar Compounds
2-(4-Chloropyridin-2-yl)ethanol
2-(4-Chloropyridin-2-yl)ethylamine
4-Chloropyridine-2-carboxylic acid
2-(4-Chloropyridin-2-yl)acetic acid
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
2-(4-chloropyridin-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-6-2-4-10-7(5-6)1-3-9/h2,4-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEFJISZKHVFOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Amino-2-{[2-(pyridin-3-yl)ethyl]amino}benzoic acid](/img/structure/B1526952.png)
![5-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]methyl}pyridin-2-amine](/img/structure/B1526958.png)
![6-Amino-1-[(4-methylcyclohexyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1526959.png)

![3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid](/img/structure/B1526962.png)
amine](/img/structure/B1526963.png)
![2-[2,5-Dioxo-4-(propan-2-yl)-4-(thiophen-2-yl)imidazolidin-1-yl]acetic acid](/img/structure/B1526964.png)



![Ethyl 6-[(4-aminocyclohexyl)oxy]pyridine-3-carboxylate](/img/structure/B1526972.png)
![1-[4-(azidomethyl)phenyl]-1H-pyrazole](/img/structure/B1526973.png)
